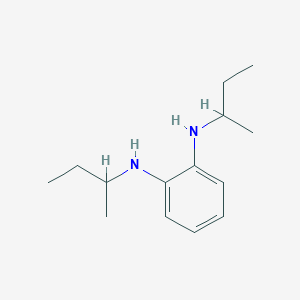
Azane;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;hydroiodide, commonly known as ammonium iodide, is an inorganic compound with the chemical formula NH₄I. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in photographic chemicals and some medications. It is also known for its role in organic synthesis and as a source of iodide ions in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azane;hydroiodide can be synthesized through the reaction of ammonia (NH₃) with hydroiodic acid (HI). The reaction is as follows: [ \text{NH}_3 + \text{HI} \rightarrow \text{NH}_4\text{I} ]
Industrial Production Methods: In industrial settings, this compound is produced by passing ammonia gas into a solution of hydroiodic acid. The reaction is exothermic and must be carefully controlled to prevent the release of excess heat. The resulting solution is then evaporated to obtain the crystalline product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to nitrogen gas and iodine.
Reduction: It can also be reduced to form ammonia and iodide ions.
Substitution: In organic synthesis, this compound can participate in substitution reactions, where the iodide ion is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles, including halides and alkoxides, can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitrogen gas (N₂) and iodine (I₂).
Reduction: Ammonia (NH₃) and iodide ions (I⁻).
Substitution: Depending on the nucleophile, different substituted ammonium compounds are formed.
Wissenschaftliche Forschungsanwendungen
Azane;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated compounds.
Biology: It serves as a source of iodide ions, which are essential for thyroid function and are used in various biological assays.
Medicine: this compound is used in some medications for its expectorant properties and as a source of iodine.
Industry: It is employed in the production of photographic chemicals and as a stabilizer in certain types of polymers.
Wirkmechanismus
The mechanism by which azane;hydroiodide exerts its effects is primarily through the release of iodide ions. These ions can participate in various biochemical pathways, including the synthesis of thyroid hormones. In organic synthesis, the iodide ion acts as a nucleophile, facilitating substitution reactions.
Molecular Targets and Pathways:
Thyroid Hormone Synthesis: Iodide ions are essential for the production of thyroid hormones, which regulate metabolism.
Nucleophilic Substitution: In chemical reactions, the iodide ion targets electrophilic centers, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Ammonium Chloride (NH₄Cl): Used in dry cell batteries and as a flux in metalworking.
Ammonium Bromide (NH₄Br): Employed in photographic chemicals and as a flame retardant.
Ammonium Fluoride (NH₄F): Utilized in glass etching and as a preservative in some vaccines.
Uniqueness: Azane;hydroiodide is unique due to its high solubility in water and its specific applications in organic synthesis and medicine. The iodide ion’s role in thyroid hormone synthesis also sets it apart from other ammonium halides.
Eigenschaften
IUPAC Name |
azane;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.H3N/h1H;1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFWSNCTAHXBQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.943 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12027-06-4 |
Source


|
| Record name | Ammonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12027-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














